molecular formula C20H21N5OS B6137345 2-benzyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide

2-benzyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B6137345
M. Wt: 379.5 g/mol
InChI Key: SYIRBFWZEUUBLU-UHFFFAOYSA-N
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Description

2-benzyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a benzyl group, a pyrimidinylpiperidinyl moiety, and a thiazole carboxamide group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzyl group, and the coupling of the pyrimidinylpiperidinyl moiety. One common synthetic route is as follows:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable nucleophile.

    Coupling of Pyrimidinylpiperidinyl Moiety: The pyrimidinylpiperidinyl moiety can be coupled to the thiazole ring through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-benzyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-benzyl-N-(1-pyridin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide
  • 2-benzyl-N-(1-pyrimidin-4-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide
  • 2-benzyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)-1,3-thiazole-4-carboxamide

Uniqueness

2-benzyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-benzyl-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-19(17-14-27-18(24-17)12-15-6-2-1-3-7-15)23-16-8-4-11-25(13-16)20-21-9-5-10-22-20/h1-3,5-7,9-10,14,16H,4,8,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIRBFWZEUUBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)NC(=O)C3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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